molecular formula C18H20N2O3S B2908724 (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 2034997-81-2

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Katalognummer B2908724
CAS-Nummer: 2034997-81-2
Molekulargewicht: 344.43
InChI-Schlüssel: DEDUUGWMOSLZAR-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide, commonly known as AZD8797, is a small molecule drug that has gained significant interest in the scientific community due to its potential therapeutic applications. AZD8797 belongs to the class of compounds called positive allosteric modulators (PAMs) which target the metabotropic glutamate receptor 5 (mGluR5) in the central nervous system.

Wirkmechanismus

AZD8797 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) in the central nervous system. mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide such as AZD8797 enhance the activity of mGluR5 by binding to an allosteric site on the receptor, thereby increasing the affinity of the receptor for glutamate, the endogenous ligand.
Biochemical and Physiological Effects
AZD8797 has been shown to have significant biochemical and physiological effects on the central nervous system. In animal models, AZD8797 has been shown to improve cognitive function, reduce anxiety-like behavior, and have antipsychotic-like effects. Moreover, AZD8797 has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of AZD8797 is its high selectivity for mGluR5, which reduces the risk of off-target effects. Moreover, AZD8797 has good pharmacokinetic properties, including high brain penetration and a long half-life, which makes it an attractive candidate for in vivo studies. However, one of the limitations of AZD8797 is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

AZD8797 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One of the future directions for AZD8797 is to investigate its effects in animal models of depression, anxiety, and addiction. Moreover, the development of more potent and selective mGluR5 (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide could lead to the discovery of new treatments for neurological and psychiatric disorders. Finally, the use of AZD8797 in combination with other drugs, such as antipsychotics or antidepressants, could enhance their therapeutic efficacy and reduce their side effects.

Synthesemethoden

AZD8797 was first synthesized by AstraZeneca in 2013 using a convergent synthesis approach. The synthesis method involves the coupling of two key intermediates, 3-methoxyazetidine and 4-(2-bromoethyl)phenylsulfonamide, followed by a Suzuki-Miyaura cross-coupling reaction with 2-phenyletheneboronic acid to obtain the final product. The synthesis of AZD8797 has been optimized to produce high yields with excellent purity.

Wissenschaftliche Forschungsanwendungen

AZD8797 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that AZD8797 can improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. Moreover, AZD8797 has been shown to have antipsychotic-like effects in animal models of psychosis.

Eigenschaften

IUPAC Name

(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-18-13-20(14-18)17-9-7-16(8-10-17)19-24(21,22)12-11-15-5-3-2-4-6-15/h2-12,18-19H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUUGWMOSLZAR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.